2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline
Overview
Description
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline is a heterocyclic aromatic amine with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol . This compound is known for its mutagenic properties and is often studied in the context of its presence in protein pyrolysates and its potential health effects .
Mechanism of Action
Target of Action
It’s known that this compound interacts with dna and can cause mutations .
Mode of Action
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline interacts with its targets by inducing the formation of single-base substitutions and exon deletions . This interaction leads to changes in the genetic material of the cells.
Biochemical Pathways
The compound affects the genetic integrity of cells, leading to mutations and chromosomal aberrations . These genetic changes can disrupt normal cellular functions and pathways, potentially leading to cell death .
Pharmacokinetics
It’s known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 .
Result of Action
The compound’s action results in the formation of single-base substitutions and exon deletions, leading to increased cell death in a concentration-dependent manner . It also induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s found in high-temperature cooked meats and tobacco smoke . .
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline interacts with various enzymes and proteins. It inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) involved in prostaglandin production . It also interacts with receptors like the histamine H1 receptor, regulating inflammation and allergic reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In humans, it is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .
Preparation Methods
The synthesis of 2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions . The reaction proceeds through a series of steps including condensation, cyclization, and purification to yield the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted imidazoisoquinolines .
Scientific Research Applications
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline has several scientific research applications:
Comparison with Similar Compounds
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline can be compared with other similar compounds, such as:
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Both compounds share similar structures and mutagenic properties, but differ in their specific molecular arrangements.
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline:
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and biological effects.
Properties
IUPAC Name |
3-methylimidazo[4,5-f]isoquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHARTAVWVLWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163649 | |
Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-15-0 | |
Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147293-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline?
A1: This compound is one of three isomers of the food carcinogen IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) synthesized in the study. [] Synthesizing and studying such isomers can be crucial in understanding the structure-activity relationship of these compounds. This knowledge can potentially aid in identifying the specific structural features responsible for the carcinogenic activity of IQ and developing strategies to mitigate the risks associated with this food carcinogen.
Q2: How was this compound synthesized in the study?
A2: The researchers synthesized this compound from 6-methoxyisoquinoline in a multi-step process, achieving an overall yield of 21-28%. [, ] While the specific steps are not detailed in the provided abstracts, this information suggests the synthesis likely involved reactions to transform the methoxy group and construct the imidazo ring system.
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